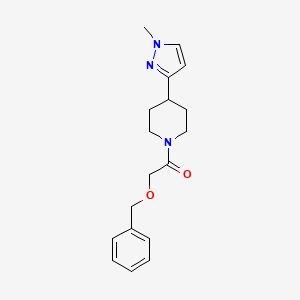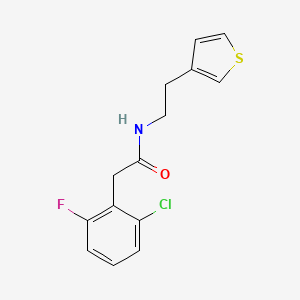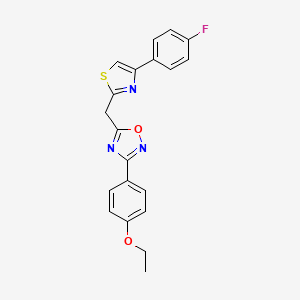
3-(4-Ethoxyphenyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethoxyphenyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole, also known as EFOT, is a chemical compound that has been studied for its potential applications in scientific research. EFOT is a member of the oxadiazole family of compounds, which have been shown to have a variety of biological activities.
作用機序
The exact mechanism of action of 3-(4-Ethoxyphenyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune responses. This compound has also been shown to inhibit the activity of the protein kinase MAPKAPK2, which is involved in the regulation of cellular stress responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and animal models. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurons, this compound has been shown to protect against oxidative stress and inflammation, leading to improved neuronal function and survival. In bacterial and fungal cells, this compound has been shown to disrupt cell membrane integrity and inhibit cell growth, leading to the inhibition of pathogen growth.
実験室実験の利点と制限
3-(4-Ethoxyphenyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a variety of conditions. This compound has been shown to have activity against a variety of biological targets, making it a useful tool for studying a wide range of biological processes. However, this compound also has some limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. This compound also has some toxicity concerns, particularly at high doses, which can limit its use in certain applications.
将来の方向性
There are several potential future directions for research on 3-(4-Ethoxyphenyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole. One area of interest is the development of more water-soluble derivatives of this compound, which could improve its usefulness in certain applications. Another area of interest is the study of this compound in combination with other drugs or therapies, to determine if it has synergistic effects. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research.
合成法
3-(4-Ethoxyphenyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole can be synthesized using a variety of methods, including the reaction of 4-(4-fluorophenyl)thiazol-2-ylamine with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with hydrazine hydrate and acetic anhydride. Other methods of synthesis have also been reported in the literature.
科学的研究の応用
3-(4-Ethoxyphenyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurological research, and infectious disease research. In cancer research, this compound has been shown to have anti-tumor activity in vitro and in vivo. In neurological research, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. In infectious disease research, this compound has been shown to have activity against a variety of bacterial and fungal pathogens.
特性
IUPAC Name |
3-(4-ethoxyphenyl)-5-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c1-2-25-16-9-5-14(6-10-16)20-23-18(26-24-20)11-19-22-17(12-27-19)13-3-7-15(21)8-4-13/h3-10,12H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHBSRPEQIJBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

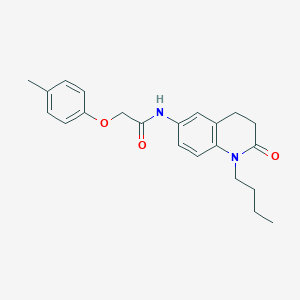
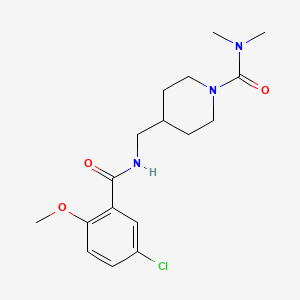

![5-(4-chlorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2902555.png)
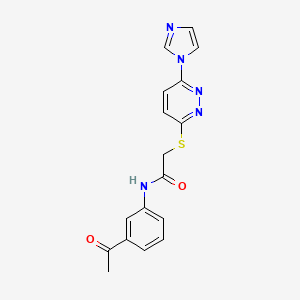
![N-[4-[(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide](/img/structure/B2902557.png)
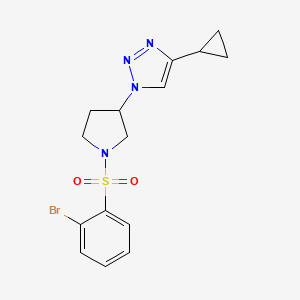
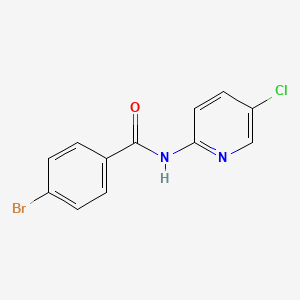
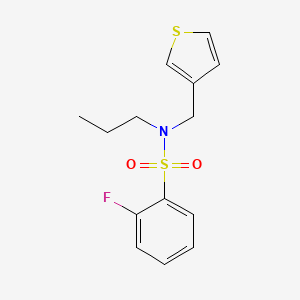
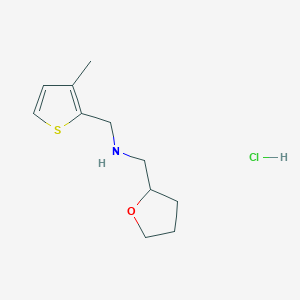
![3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2902565.png)
